molecular formula C17H14FN3OS B5027744 2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide

2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide

Katalognummer B5027744
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: CXMMAQDEJCMMIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide, also known as PFT-α, is a small molecule inhibitor of PFTK1, a protein kinase that plays an important role in cell cycle regulation and tumor growth. PFT-α has been shown to have potential therapeutic applications in cancer treatment.

Wirkmechanismus

PFTK1 is a protein kinase that plays a critical role in the regulation of the cell cycle. 2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα inhibits PFTK1 by binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets involved in cell cycle progression and tumor growth.
Biochemical and Physiological Effects:
This compoundα has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα is its specificity for PFTK1, which reduces the potential for off-target effects. However, its potency may vary depending on the cell type and experimental conditions used. Additionally, this compoundα may have limited efficacy in tumors with high levels of PFTK1 expression.

Zukünftige Richtungen

1. Combination therapy: 2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα has shown potential for combination therapy with chemotherapy and radiation therapy. Further studies are needed to optimize the dosing and scheduling of combination therapy regimens.
2. Biomarker identification: Biomarkers that predict response to this compoundα treatment could help identify patients who are most likely to benefit from this therapy.
3. Targeting other kinases: PFTK1 is one of many kinases involved in cell cycle regulation and tumor growth. Identifying other kinases that could be targeted by small molecule inhibitors like this compoundα could expand the potential therapeutic applications of this class of drugs.
4. Development of analogs: Developing analogs of this compoundα with improved potency and pharmacokinetic properties could improve its efficacy as a cancer therapeutic.
In conclusion, this compoundα is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. Its specificity for PFTK1 and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for combination therapy. Further studies are needed to optimize its use and identify biomarkers that predict response to treatment.

Synthesemethoden

The synthesis of 2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα involves a series of chemical reactions starting with the reaction of 4-fluoroaniline with 2-bromo-5-methylthiazole to form 2-(4-fluorophenyl)-5-methylthiazole. This intermediate is then reacted with 3-pyridinemethanol and subsequently converted to the carboxamide derivative using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamideα has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer cells. This compoundα has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-11-15(16(22)20-10-12-3-2-8-19-9-12)21-17(23-11)13-4-6-14(18)7-5-13/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMMAQDEJCMMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.